molecular formula C6H5ClN2S B1648263 2-(chloromethyl)-1H-thieno[3,4-d]imidazole

2-(chloromethyl)-1H-thieno[3,4-d]imidazole

Cat. No. B1648263
M. Wt: 172.64 g/mol
InChI Key: YJDRLCROQGISEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235661B2

Procedure details

3,4-Thiophenediamine (0.5 g, Toronto Research Chemicals, Chemical Abstracts # 90069-81-1) and 2-chloro-1,1,1-triethoxyethane (0.9 g) were combined in dimethoxyethane (7 mL) in a sealed tube and heated at 95° C. for one hour. After allowing to cool to room temperature and stirring for 24 hours, the mixture was treated with hexane (10 mL) and filtered. The filter cake was dried under reduced pressure to provide the title compound. MS (DCI/NH3) m/z 173 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([NH2:6])[C:3]([NH2:7])=[CH:2]1.[Cl:8][CH2:9][C:10](OCC)(OCC)OCC.CCCCCC>C(COC)OC>[Cl:8][CH2:9][C:10]1[NH:7][C:3]2=[CH:2][S:1][CH:5]=[C:4]2[N:6]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C=C(C(=C1)N)N
Name
Quantity
0.9 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC1=NC=2C(N1)=CSC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.